molecular formula C22H18F3N5O2 B2967689 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 942009-19-0

2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2967689
CAS No.: 942009-19-0
M. Wt: 441.414
InChI Key: AVWAPYQIKFUBPL-UHFFFAOYSA-N
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Description

2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[3,4-d]pyridazin-6-yl core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyridazin-6-yl core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Various substitution reactions can be carried out to introduce different functional groups, enhancing or modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It can be utilized in the development of new materials with specialized properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyridazin-6-yl derivatives: These compounds share the core structure and exhibit similar biological activities.

    Trifluoromethylphenylacetamide derivatives: These compounds have similar functional groups and can be used in related applications.

Properties

IUPAC Name

2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2/c1-13-5-3-4-6-18(13)30-20-17(11-26-30)14(2)28-29(21(20)32)12-19(31)27-16-9-7-15(8-10-16)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWAPYQIKFUBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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